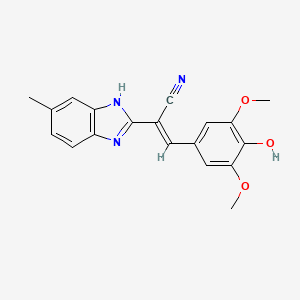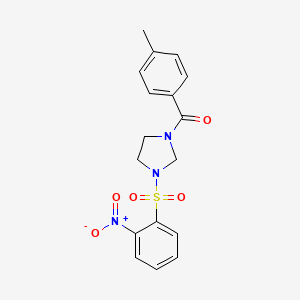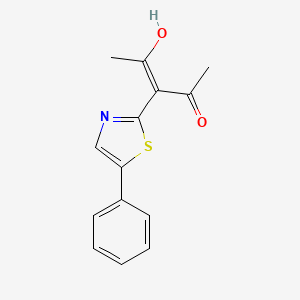![molecular formula C13H9Cl3N2O B3723090 4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol](/img/structure/B3723090.png)
4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol
Overview
Description
4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol is an organic compound characterized by the presence of a hydrazone linkage between a 2,4,6-trichlorophenyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol typically involves the reaction of 2,4,6-trichlorophenylhydrazine with 4-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its hydrazone linkage which can be modified to enhance biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol involves its interaction with various molecular targets. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. The phenolic group can also participate in redox reactions, contributing to its biological activity. The chlorinated phenyl group enhances the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: A precursor in the synthesis of 4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol, known for its use as a fungicide and antiseptic.
4-Hydroxybenzaldehyde: Another precursor, commonly used in organic synthesis.
Hydrazones: A class of compounds with similar hydrazone linkages, used in various chemical and biological applications.
Uniqueness
This compound is unique due to its combination of a chlorinated phenyl group and a phenolic group linked by a hydrazone. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications.
Properties
IUPAC Name |
4-[(E)-[(2,4,6-trichlorophenyl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-9-5-11(15)13(12(16)6-9)18-17-7-8-1-3-10(19)4-2-8/h1-7,18-19H/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKNJIWZTHAODX-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2Cl)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dihydroxybenzaldehyde [5-(trifluoromethyl)pyridin-2-yl]hydrazone](/img/structure/B3723014.png)

![3-nitrobenzaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3723025.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3723044.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B3723056.png)
![4-BROMO-2-[(E)-[2-(QUINOLIN-8-YL)HYDRAZIN-1-YLIDENE]METHYL]PHENOL](/img/structure/B3723060.png)

![2-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3723076.png)

![4-[(Z)-C-ethyl-N-(2-nitroanilino)carbonimidoyl]phenol](/img/structure/B3723084.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chlorobenzohydrazide](/img/structure/B3723094.png)
![2-[[(2-Benzoyl-4-chloro-phenyl)amino]methylidene]indene-1,3-dione](/img/structure/B3723104.png)
